N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]furan-2-carboxamide
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Overview
Description
N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, an amide linkage, and a methoxy-substituted aniline group
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-methoxy-5-methylaniline, is synthesized through the nitration of 2-methoxytoluene followed by reduction.
Acylation: The aniline derivative undergoes acylation with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of 2-hydroxy-5-methylaniline derivatives.
Reduction: Formation of N-[2-(2-methoxy-5-methylanilino)-2-aminoethyl]furan-2-carboxamide.
Substitution: Formation of brominated or nitrated furan derivatives.
Scientific Research Applications
N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid: Another precursor used in the acylation step.
N-[2-(2-methoxyanilino)-2-oxoethyl]furan-2-carboxamide: A structurally similar compound with a different substitution pattern on the aniline ring.
Uniqueness
N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]furan-2-carboxamide is unique due to the specific combination of functional groups and the presence of both a furan ring and a methoxy-substituted aniline group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-5-6-12(20-2)11(8-10)17-14(18)9-16-15(19)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDKMYJMPIFCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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